molecular formula C4H10O4 B1195328 D-Threitol CAS No. 2418-52-2

D-Threitol

Cat. No.: B1195328
CAS No.: 2418-52-2
M. Wt: 122.12 g/mol
InChI Key: UNXHWFMMPAWVPI-QWWZWVQMSA-N
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Mechanism of Action

Target of Action

D-Threitol, a four-carbon sugar found in algae, fungi, and lichens , primarily targets the enzyme Formate acetyltransferase 1 in Escherichia coli (strain K12) . This enzyme plays a crucial role in the formate fermentation pathway in bacteria.

Mode of Action

It’s known that this compound can be synthesized from erythritol by xylitol dehydrogenase (xdh) with erythrulose as an intermediate . This suggests that this compound might interact with its targets through similar enzymatic reactions.

Biochemical Pathways

This compound is involved in the catabolism of erythritol, a process that has been studied both in vitro and in vivo . The most explored method for this compound synthesis involves the conversion of erythritol to erythrulose by xylitol dehydrogenase (XDH), and further reduction to this compound . This indicates that this compound might affect the erythritol metabolic pathway and its downstream effects.

Pharmacokinetics

More research is needed to fully understand the pharmacokinetics of this compound .

Result of Action

It’s known that this compound is twice as sweet as sucrose and can be used as a coronary vasodilator . This suggests that this compound might have effects on taste perception and cardiovascular function.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of oxygen can cause the terminal sulfur atoms of thiolated DNA, a potential target of this compound, to form dimers in solution, which can lower the efficiency of subsequent coupling reactions . Therefore, the action of this compound might be influenced by the oxygen concentration in its environment.

Biochemical Analysis

Biochemical Properties

D-Threitol plays a significant role in biochemical reactions, particularly in the metabolism of sugars. It interacts with several enzymes and proteins, including solute binding proteins (SBPs) for ABC transporters. In Mycobacterium smegmatis, the SBP for an ABC transporter is stabilized by this compound, indicating its role in the transport and metabolism of this compound . Additionally, this compound is involved in the catabolism of other sugar alcohols such as L-Threitol and erythritol .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to contribute to the folding process of proteins and maintaining endoplasmic reticulum homeostasis. Abnormally high levels of this compound can lead to endoplasmic reticulum stress, which induces cell death and hinders cell growth . Furthermore, this compound enhances the production of reactive oxygen species in the endoplasmic reticulum, affecting cellular redox balance .

Molecular Mechanism

At the molecular level, this compound acts as a reducing agent, forming a stable six-membered ring with an internal disulfide bond once oxidized . This reduction process involves two sequential thiol-disulfide exchange reactions, which prevent the formation of disulfide bonds between cysteine residues in proteins. This mechanism is crucial for maintaining protein structure and function, particularly in reducing environments .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. It is a stable compound, but its concentration can decrease with age in biological systems . Long-term exposure to this compound in in vitro studies has shown that it can lead to significant changes in cellular function, including increased oxidative stress and disruption of protein folding processes . These effects highlight the importance of monitoring this compound levels in experimental setups.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it can support normal cellular functions and metabolic processes. At high doses, this compound can induce toxic effects, including oxidative stress and cell death . These threshold effects are crucial for understanding the safe and effective use of this compound in therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, including the catabolism of sugar alcohols. It interacts with enzymes such as erythritol dehydrogenase and xylitol dehydrogenase, which are involved in the conversion of sugar alcohols to their respective metabolites . These interactions affect metabolic flux and the levels of various metabolites in the cell.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. The solute binding proteins for ABC transporters play a crucial role in the uptake and distribution of this compound . This transport mechanism ensures that this compound reaches its target sites within the cell, where it can exert its biochemical effects.

Subcellular Localization

This compound is localized in various subcellular compartments, including the endoplasmic reticulum. Its activity and function are influenced by its localization, as it plays a role in maintaining the redox balance and protein folding processes within the endoplasmic reticulum . The targeting signals and post-translational modifications that direct this compound to specific compartments are essential for its proper function in cellular processes.

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: The enzymatic and whole-cell catalyst production methods are emerging as predominant alternatives for the industrial production of this compound. The properties of certain yeasts, such as Yarrowia lipolytica, make them promising producers of sugar alcohols like this compound .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Common reagents include oxidizing agents like potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Various catalysts and solvents are employed depending on the specific substitution reaction.

Major Products:

Properties

IUPAC Name

(2R,3R)-butane-1,2,3,4-tetrol
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InChI

InChI=1S/C4H10O4/c5-1-3(7)4(8)2-6/h3-8H,1-2H2/t3-,4-/m1/s1
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InChI Key

UNXHWFMMPAWVPI-QWWZWVQMSA-N
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Canonical SMILES

C(C(C(CO)O)O)O
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Isomeric SMILES

C([C@H]([C@@H](CO)O)O)O
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Molecular Formula

C4H10O4
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DSSTOX Substance ID

DTXSID801016717, DTXSID801336604
Record name Threitol
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Molecular Weight

122.12 g/mol
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Physical Description

White crystalline solid; [Sigma-Aldrich MSDS], Solid
Record name Threitol
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CAS No.

7493-90-5, 2418-52-2
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of threitol?

A1: Threitol has the molecular formula C4H10O4 and a molecular weight of 122.12 g/mol.

Q2: Is there spectroscopic data available for threitol?

A2: Yes, numerous studies utilize techniques like Nuclear Magnetic Resonance (NMR) [, , , , , , , , ] and Gas Chromatography-Mass Spectrometry (GC-MS) [, , , ] to characterize threitol and its derivatives. These methods provide insights into its structure and interactions.

Q3: What is the relationship between threitol's structure and its ability to form complexes with silicon?

A3: Threitol possesses a threo-configured 1,2,3,4-tetraol moiety, which allows it to act as a hexadentate silicon chelator in aqueous solutions. [] This property is attributed to the formation of stable silicate ions through its 1,4-diol functions. []

Q4: Can you explain the significance of the threitol derivative, 2,3-O-isopropylidene-D-threitol, in organic synthesis?

A4: This derivative serves as a versatile chiral building block in organic synthesis. Its applications range from the preparation of chiral P-alkene ligands for asymmetric catalysis [] to the synthesis of complex natural products like (-)-agelastatin A. []

Q5: What are some applications of threitol-based polyurethanes?

A5: Threitol is used in the synthesis of novel linear polyurethanes. [] These polymers are of interest due to their potential biodegradability, with the aliphatic hydroxylated polyurethane exhibiting the fastest degradation rate. [] This property makes them attractive for biomedical applications where controlled degradation is desirable.

Q6: How is threitol used in the study of metabolic pathways?

A6: Researchers have used threitol, specifically D-threitol, to investigate metabolic pathways in microorganisms like Mycobacterium smegmatis. [, ] By studying the enzymes involved in this compound catabolism, they were able to identify novel pathways for the utilization of this sugar alcohol and related compounds.

Q7: How is threitol linked to the study of Armillaria root rot?

A7: Research suggests that the fungus Armillaria luteobubalina releases threitol as a signal during its interaction with Eucalyptus grandis roots. [] This signaling potentially promotes colonization of the plant roots prior to infection, making threitol a potential target for controlling this widespread disease.

Q8: How is threitol used in the generation of antibodies against erythritol?

A8: Threitol plays a role in understanding the immunogenicity of erythritol, a common food additive. [, ] Researchers have synthesized erythritol-protein conjugates using a method that generates erythritol epitopes. These conjugates, when used as immunogens, successfully elicited the production of erythritol-specific antibodies. Inhibition studies with these antibodies revealed cross-reactivity with this compound and L-threitol, highlighting the structural similarities between these compounds and their impact on antibody recognition.

Q9: What insights have metabolomics studies provided about threitol in the context of human health?

A9: Metabolomics analyses have identified threitol as a potential biomarker for various health conditions. For instance, altered this compound levels in urine are associated with autism spectrum disorder (ASD) [], suggesting a role for oxidative stress and gut microflora in ASD development. In another study, decreased plasma this compound levels were observed in patients with large uterine leiomyomas compared to leiomyoma-free patients. [] Additionally, this compound showed a strong borderline association with the risk of end-stage renal disease (ESRD) in individuals with chronic kidney disease (CKD). []

Q10: How does the chirality of threitol affect its applications in organic synthesis?

A10: The chirality of this compound is crucial in the synthesis of enantiomerically pure compounds. [, , , ] Researchers have successfully utilized this compound derivatives as chiral auxiliaries to control the stereochemistry of reactions, leading to the preparation of single enantiomers of biologically active molecules.

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